molecular formula C9H17BrO B13220463 2-(Bromomethyl)-2-(propan-2-yl)oxane

2-(Bromomethyl)-2-(propan-2-yl)oxane

Cat. No.: B13220463
M. Wt: 221.13 g/mol
InChI Key: JVHFJRHFVFUTBZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(propan-2-yl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(propan-2-yl)oxane typically involves the bromination of 2-(hydroxymethyl)-2-(propan-2-yl)oxane. This can be achieved using reagents such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(propan-2-yl)oxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted oxane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted oxanes with various functional groups.

    Elimination: Alkenes with different degrees of substitution.

    Oxidation: Oxane derivatives with oxidized functional groups.

Scientific Research Applications

2-(Bromomethyl)-2-(propan-2-yl)oxane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is employed in the study of biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(propan-2-yl)oxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-(propan-2-yl)oxane
  • 2-(Iodomethyl)-2-(propan-2-yl)oxane
  • 2-(Hydroxymethyl)-2-(propan-2-yl)oxane

Uniqueness

Compared to its analogs, 2-(Bromomethyl)-2-(propan-2-yl)oxane is unique due to the reactivity of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This balance of reactivity makes it a valuable intermediate in organic synthesis, offering a good compromise between reactivity and stability.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-(bromomethyl)-2-propan-2-yloxane

InChI

InChI=1S/C9H17BrO/c1-8(2)9(7-10)5-3-4-6-11-9/h8H,3-7H2,1-2H3

InChI Key

JVHFJRHFVFUTBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCO1)CBr

Origin of Product

United States

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